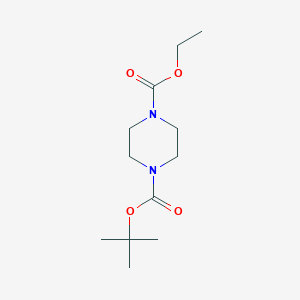
1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine
Overview
Description
“1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” is a chemical compound with the molecular formula C9H14N2S . It is also known as “1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine dihydrochloride” and is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for “1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” is1S/C9H14N2S.ClH/c1-7-6-12-8(11-7)9(10)4-2-3-5-9;/h6H,2-5,10H2,1H3;1H . This indicates the presence of a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and a cyclopentane ring in the molecule. Physical And Chemical Properties Analysis
The compound “1-(4-Methyl-1,3-thiazol-2-yl)cyclopentan-1-amine” has a molecular weight of 218.75 . It is a powder at room temperature .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
Compounds with a thiazole moiety have been reported to exhibit significant analgesic and anti-inflammatory activities. They can be designed to interact with specific biological pathways to reduce pain and inflammation, making them potential candidates for new pain relief drugs .
Antimicrobial and Antifungal Applications
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Its incorporation into new compounds can lead to the development of drugs that combat various bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Antiviral Applications
Research has shown that thiazole derivatives can have anti-HIV activity, among other antiviral properties. These compounds can interfere with viral replication or inhibit enzymes critical to the viral life cycle, offering a pathway for the development of novel antiviral drugs .
Neuroprotective Applications
Thiazole-containing compounds have been explored for their neuroprotective effects. They may play a role in the synthesis of neurotransmitters or protect neural tissue from damage, which is beneficial for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antitumor and Cytotoxic Applications
Some thiazole derivatives have shown potent antitumor and cytotoxic activities. They can be synthesized to target specific cancer cell lines, providing a foundation for the creation of new anticancer therapies. The ability to induce cytotoxicity in tumor cells while sparing healthy cells is a key focus of current research .
Antihypertensive and Cardiovascular Applications
Thiazoles have been associated with antihypertensive activity, which is vital for managing high blood pressure and related cardiovascular conditions. By influencing vascular smooth muscle function, these compounds can help in regulating blood pressure and improving heart health .
Antischizophrenia and Psychiatric Applications
The thiazole ring structure has been linked to compounds with antischizophrenia activity. These substances can affect neurotransmitter systems in the brain, offering potential benefits for the treatment of schizophrenia and other psychiatric disorders .
properties
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-8(11-7)9(10)4-2-3-5-9/h6H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBURDQJIFLAWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1181234-20-7 | |
| Record name | 1-(4-methyl-1,3-thiazol-2-yl)cyclopentan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



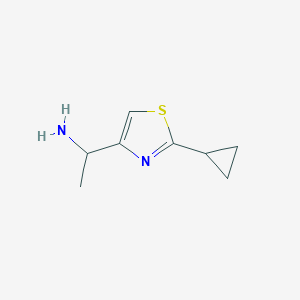
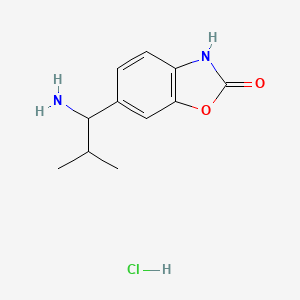
![tert-butyl N-[3-phenyl-2-(piperidin-2-yl)propyl]carbamate](/img/structure/B1442964.png)
![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazol-3-amine](/img/structure/B1442966.png)
![N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B1442967.png)
![[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1442968.png)
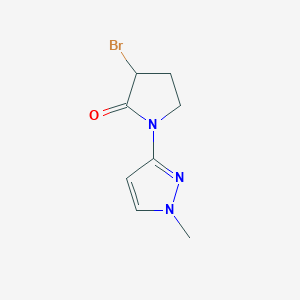
![4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B1442970.png)
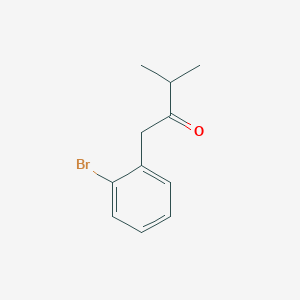
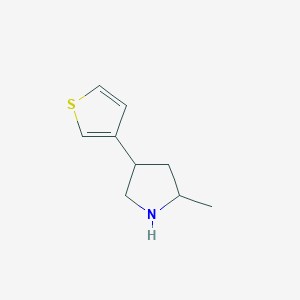
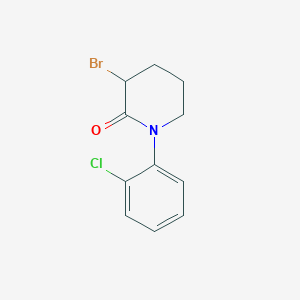
![n-(6-Bromoimidazo[1,2-a]pyrimidin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B1442976.png)
